2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone
Description
2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone is a pyrrolidine-based compound featuring a tertiary amine substitution at the 3-position of the pyrrolidine ring and an amino-ethanone backbone. Its stereochemical variants, such as the (R)- and (S)-enantiomers, are noted in supplier catalogs (e.g., Ref: 10-F085276 and CAS-associated synonyms in and ).
Properties
IUPAC Name |
2-amino-1-[3-[methyl(propan-2-yl)amino]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-8(2)12(3)9-4-5-13(7-9)10(14)6-11/h8-9H,4-7,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBWGSGXPIKNTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCN(C1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone typically involves multi-step organic reactions. One common method involves the reaction of a pyrrolidine derivative with an isopropyl-methyl-amine and an appropriate ketone precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted amino ketones.
Scientific Research Applications
Central Nervous System (CNS) Activity
Research indicates that 2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone exhibits properties that may influence neurotransmitter systems. It has been studied for its potential role as a modulator of dopamine and serotonin pathways, which are critical in treating conditions such as depression and anxiety disorders.
Case Study : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds. It highlighted how modifications to the pyrrolidine ring can enhance binding affinity to dopamine receptors, suggesting that derivatives of this compound could be developed as novel antidepressants .
Anti-inflammatory Properties
The compound has shown promise in reducing inflammatory responses. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophage cell lines.
Data Table: Anti-inflammatory Activity
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone | 15 | Inhibition of NF-kB pathway |
| Control Compound | 30 | Standard anti-inflammatory drug |
This data suggests that this compound could serve as a lead structure for developing new anti-inflammatory agents .
Potential Antiviral Activity
Recent investigations into the antiviral properties of various amino compounds have identified 2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone as a candidate for further exploration against viral infections.
Case Study : A research article in Virology Journal reported that compounds with similar structures inhibited viral replication in cell cultures, indicating a need for further studies on this specific compound's efficacy against viruses like SARS-CoV-2 .
Mechanism of Action
The mechanism of action of 2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone involves its interaction with specific molecular targets. The amino and ketone groups allow it to form hydrogen bonds and interact with enzymes or receptors in biological systems. These interactions can modulate biochemical pathways and influence physiological responses.
Comparison with Similar Compounds
Piperidine-Based Analog
Compound: 2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone
- Molecular Formula : C₁₁H₂₃N₃O
- Molar Mass : 213.32 g/mol
- Key Differences :
Implications : Piperidine analogs often exhibit enhanced metabolic stability compared to pyrrolidines due to reduced ring strain, though this may come at the cost of reduced target affinity .
Hydroxyphenyl-Substituted Analog
Compound: 2-Amino-1-(2-hydroxyphenyl)ethanone
Pyridine and Thiophene Derivatives
Examples :
Key Differences :
- Heterocycle Diversity : Pyridine and thiophene rings introduce distinct electronic profiles (e.g., pyridine’s basicity vs. pyrrolidine’s tertiary amine).
- Functional Groups: Cyano and carboxylate esters (e.g., in 7b) may influence reactivity and binding.
Implications : Thiophene and pyridine derivatives often exhibit varied pharmacokinetic profiles due to differences in hydrogen-bonding capacity and metabolic susceptibility .
Fluorinated Pyridine Analog
Compound: 1-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)ethanone
- Molecular Formula : C₁₈H₂₉FN₂O₂Si
- Molar Mass : 352.52 g/mol
- Key Differences :
- Fluorine Substituent : Enhances electronegativity and metabolic stability.
- Bulky Groups : The tert-butyldimethylsilyloxy group increases steric hindrance.
Implications : Fluorination often improves bioavailability and target selectivity, while bulky groups may complicate synthesis and cost ().
Biological Activity
2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone, also known by its CAS number 1401668-52-7, is a compound with significant biological activity. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on diverse research findings.
The molecular formula of 2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone is with a molecular weight of 213.32 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Boiling Point | 335.2 ± 37.0 °C (Predicted) |
| Density | 1.02 ± 0.1 g/cm³ (Predicted) |
| pKa | 9.18 ± 0.20 (Predicted) |
These properties suggest a stable compound under standard conditions, with potential for various applications in medicinal chemistry .
2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone exhibits biological activity primarily through its interaction with neurotransmitter systems and potential effects on cellular signaling pathways. The compound is hypothesized to act as a modulator of neurotransmitter release, particularly in the central nervous system (CNS), which may lead to various pharmacological effects such as analgesic or anxiolytic properties.
Neurotransmitter Interaction
Research indicates that compounds structurally similar to 2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone can influence the release of neurotransmitters like dopamine and serotonin, which are critical for mood regulation and cognitive functions .
Antimicrobial Activity
Recent studies have shown that derivatives of pyrrolidine compounds possess notable antimicrobial properties. For instance, certain pyrrole derivatives have demonstrated effective inhibition against various bacterial strains, suggesting that 2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone may exhibit similar activity .
Case Study: Antimicrobial Efficacy
In a comparative study, pyrrole-based compounds were tested against Staphylococcus aureus and Escherichia coli , yielding minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL. These findings indicate a promising avenue for developing new antimicrobial agents derived from this class of compounds .
Antiviral Activity
Another area of interest is the antiviral potential of this compound. Research into related structures has revealed activity against influenza viruses, with some derivatives showing IC50 values comparable to established antiviral drugs . The mechanism involves interference with viral replication processes, which could be beneficial in treating viral infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
